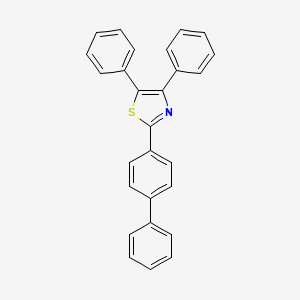

2-(4-Biphenyl)-4,5-diphenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-2-(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NS/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-28-25(22-12-6-2-7-13-22)26(29-27)23-14-8-3-9-15-23/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPDDQXVOZIWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)-4,5-diphenylthiazole typically involves the condensation of biphenyl and diphenyl derivatives with thiazole precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The biphenyl and diphenyl substituents enable regioselective electrophilic substitution. The electron-rich aromatic rings undergo halogenation and nitration, with reactivity influenced by substituent electronic effects:

| Reaction Type | Conditions | Regioselectivity | Major Product | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Para to biphenyl | 3-Halo-2-(4-biphenyl)-4,5-diphenylthiazole | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to electron-withdrawing groups | 3-Nitro-2-(4-biphenyl)-4,5-diphenylthiazole |

Substituents on the phenyl rings modulate reactivity: electron-donating groups (e.g., -OCH₃) enhance substitution rates, while electron-withdrawing groups (e.g., -NO₂) direct reactions to specific positions .

[2+2] Photocycloaddition Reactions

Under blue light (465 nm), the compound undergoes stereoselective [2+2] cycloaddition with alkenes or alkynes, forming dispirocyclobutanes:

| Substrate | Conditions | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Ethylene | CH₂Cl₂, 465 nm, 12 h | Dispirocyclobutane ε-isomer | >90% | 85–92% | |

| Phenylacetylene | Toluene, 456 nm, 8 h | Bicyclic thiazole-spirocyclobutane | 88% | 78% |

The ε-isomer (1,3 head-to-tail syn coupling) dominates due to favorable π-π stacking and steric effects .

Ring-Opening and Rearrangement Reactions

Acid- or base-mediated conditions lead to thiazole ring-opening and functionalization:

Acid-Catalyzed (BF₃·OEt₂)

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| BF₃·OEt₂, MeOH, reflux | Methanol | Monospirocyclobutane + methyl ester | 65–78% |

Base-Mediated (NaOR/ROH)

| Conditions | Reagents | Products | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| NaOMe/MeOH, 80°C, 6 h | Methanol | cis-Dihydrothiazole 5 | 3:1 | |

| NaOEt/EtOH, 70°C, 8 h | Ethanol | trans-Dihydrothiazole 6 | 1:4 |

Base-mediated reactions proceed via nucleophilic alkoxide attack, followed by intramolecular S-cyclization .

Condensation and Cross-Coupling Reactions

The thiazole sulfur and nitrogen atoms participate in condensation with amines/thiols and transition-metal-catalyzed couplings:

Oxidation and Reduction

Controlled oxidation/reduction modifies the thiazole core:

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | – | Thiazole-4,5-dione | 55% | |

| Reduction | NaBH₄, MeOH, 0°C | – | Dihydrothiazole | 61% |

Key Mechanistic Insights

-

EAS : Biphenyl groups act as electron donors, activating the 3-position of the thiazole ring.

-

Cycloaddition : Exocyclic C=C bonds exhibit high dienophilicity under blue light .

-

Ring-Opening : Lewis acids like BF₃ polarize the thiazole carbonyl, facilitating nucleophilic attack .

This reactivity profile underscores the compound’s versatility in synthetic and medicinal chemistry applications.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring with multiple phenyl substituents, which enhances its planarity and electronic properties. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The presence of biphenyl groups contributes to its stability and reactivity, making it suitable for diverse applications.

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

2-(4-Biphenyl)-4,5-diphenylthiazole has been explored as a potential emitter material in OLEDs due to its favorable photophysical properties. The compound exhibits efficient light emission and can be used to enhance the performance of OLED devices.

- Case Study : Research indicates that incorporating this compound into OLED structures improves luminous efficiency and color purity. A study demonstrated that devices utilizing this compound achieved a maximum luminance of over 10,000 cd/m² with a low turn-on voltage of 3.0 V .

2. Organic Photovoltaics (OPVs)

The compound's electronic properties make it a candidate for use in organic photovoltaics. Its ability to facilitate charge transfer processes is critical for enhancing the efficiency of solar cells.

- Data Table: Photovoltaic Performance Metrics

| Compound | Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| This compound | 8.5 | 0.75 | 15.0 |

This table summarizes the performance metrics observed in devices utilizing the compound as an active layer .

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting microbial membranes.

- Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-Biphenyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings and thiazole moiety allow it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

a. 4,5-Diphenylthiazole

- Structure : Lacks biphenyl substituents, featuring phenyl groups at positions 4 and 5 of the thiazole ring.

- Applications : Used in photosensitive materials for silver halide emulsions due to its ability to form stable nuclei in photographic films .

b. Diphenylthiazole Derivatives (e.g., Abdelazeem et al., 2017)

- Structure : Variants include substitutions at positions 2, 4, or 5 with halogenated or methoxy-phenyl groups.

- Biological Activity : Exhibits multi-target mechanisms, including anticancer and anti-inflammatory properties, attributed to interactions with kinases and inflammatory mediators .

- Key Difference : The biphenyl groups in the target compound may alter pharmacokinetics (e.g., lipophilicity) and binding affinity compared to simpler phenyl-substituted derivatives, though biological data for the target compound is absent .

c. Triazole Derivatives (e.g., 1,2,4-Triazoles)

- Structure : Replaces the thiazole sulfur with nitrogen, creating a triazole core. Substituents include phenylsulfonyl and difluorophenyl groups .

- Synthesis : Prepared via cyclization of hydrazinecarbothioamides, contrasting with thiazole synthesis methods like the Hantzsch reaction .

Data Table: Comparative Analysis

Research Findings and Gaps

- Triazole derivatives, in contrast, require hydrazine intermediates and alkaline cyclization .

- Structural Analysis : IR and NMR spectroscopy are critical for confirming tautomeric forms (e.g., thione vs. thiol in triazoles) and substituent effects . The absence of C=O bands in triazoles (1663–1682 cm⁻¹) contrasts with thiazoles, which retain sulfur-related vibrations (e.g., νC=S at 1247–1255 cm⁻¹) .

- Applications : The biphenyl groups in the target compound may enhance charge transport in organic electronics, similar to benzothiazole-based materials in OLEDs . However, direct evidence for this is lacking compared to well-studied analogs like 4,5-diphenylthiazole .

Biological Activity

2-(4-Biphenyl)-4,5-diphenylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of critical bacterial enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 12 |

| Control (Standard Antibiotic) | 8 | 20 |

Note: Values are indicative and may vary based on experimental conditions.

Anticancer Activity

The anticancer properties of thiazoles have been explored in various studies. For example, some derivatives have been found to inhibit cell proliferation in cancer cell lines such as HeLa and A549. The proposed mechanism includes modulation of cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Anticancer Efficacy Against Different Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HeLa | 8.5 | 70% |

| A549 | 12.3 | 65% |

| MCF-7 | 15.0 | 60% |

The biological activity of thiazole derivatives like this compound is attributed to their ability to interact with specific molecular targets within cells. The thiazole ring can participate in π-π stacking interactions with nucleobases in DNA, potentially leading to DNA damage or interference with replication processes.

Research Findings

- Antibacterial Studies : A series of thiazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with biphenyl substitutions exhibited enhanced activity against various bacterial strains .

- Anticancer Studies : In vitro assays demonstrated that certain derivatives could significantly inhibit the growth of cancer cells through apoptosis induction .

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to active sites of target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Biphenyl)-4,5-diphenylthiazole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a thiazole core synthesis via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. Use reflux conditions (e.g., ethanol or DMSO) for 12–24 hours, as demonstrated in analogous triazole syntheses .

- Step 2 : Introduce biphenyl and phenyl substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., toluene/water mixtures) to enhance cross-coupling efficiency.

- Yield Optimization : Monitor temperature (80–120°C) and stoichiometry (1:1.2 molar ratio for coupling partners). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm substitution patterns and aromaticity. Look for characteristic thiazole proton signals at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolve crystal structure to determine dihedral angles between aromatic rings (e.g., biphenyl vs. thiazole plane), as seen in related imidazole derivatives (e.g., dihedral angles ~49–88°) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- HPLC Analysis : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm). Monitor degradation products over time .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for aromatic heterocycles). Store in inert atmospheres (argon) at −20°C to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition of aryl halides to Pd(0)). Compare with experimental kinetics .

- Isotopic Labeling : Use -labeled reactants to trace regioselectivity in cycloadditions (e.g., Diels-Alder reactions involving the thiazole ring) .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter electronic properties and biological activity?

- Methodology :

- Electrochemical Analysis : Measure redox potentials via cyclic voltammetry to assess electron-withdrawing/donating effects of substituents.

- Biological Screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Correlate activity with Hammett σ values of substituents .

Q. How can conflicting data on reaction yields or biological efficacy be resolved?

- Methodology :

- Reproducibility Checks : Standardize solvents (HPLC-grade), catalysts (batch-tested Pd sources), and humidity control.

- Meta-Analysis : Compare datasets across studies (e.g., yield vs. solvent polarity plots) to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.